Fluoroacetone (CAS 430-51-3) is a highly reactive, monofluorinated ketone utilized extensively as a specialized fluorinated building block and synthetic precursor in pharmaceutical and radiochemical manufacturing. Characterized by its boiling point of 75 °C and a density of 1.054 g/mL, it offers a stable liquid profile under standard laboratory conditions [1]. As a procurement baseline, fluoroacetone provides a precise balance of electrophilic carbonyl reactivity and alpha-proton acidity, driven by the strong inductive (-I) effect of the fluorine atom, making it an indispensable reagent for introducing the monofluoromethyl group into complex organic architectures [2].
Substituting fluoroacetone with unfluorinated acetone, chloroacetone, or polyfluorinated analogs (e.g., trifluoroacetone) fundamentally alters both process parameters and product outcomes. Thermally, trifluoroacetone (bp 22 °C) requires specialized pressurized or cryogenic handling, whereas chloroacetone (bp 119 °C) demands harsher distillation conditions that can degrade sensitive intermediates [1]. Chemically, the unique electronegativity of the single fluorine atom selectively increases the acidity of the adjacent alpha-protons compared to chloroacetone, dictating distinct regioselectivity during enolization and Mannich reactions [2]. Consequently, generic substitution either fails to deliver the required fluorinated motif, drastically shifts the stereochemical yield, or introduces severe processability bottlenecks.
Fluoroacetone exhibits a boiling point of 75 °C, positioning it ideally for standard liquid-phase organic synthesis [1]. In stark contrast, its highly fluorinated analog, trifluoroacetone, boils at 22 °C, acting essentially as a gas at room temperature and requiring specialized cooling or pressurized reactors [2]. Conversely, chloroacetone boils at 119 °C, necessitating higher energy inputs for solvent recovery and distillation [3]. This 75 °C setpoint allows fluoroacetone to be handled with standard glassware and reflux conditions while maintaining sufficient volatility for easy post-reaction removal.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 75 °C |
| Comparator Or Baseline | Trifluoroacetone (22 °C) and Chloroacetone (119 °C) |
| Quantified Difference | 53 °C higher than trifluoroacetone; 44 °C lower than chloroacetone. |
| Conditions | Standard atmospheric pressure (100 kPa / 760 mmHg) |
Enables seamless integration into standard industrial and laboratory liquid-phase workflows without the need for cryogenic infrastructure or high-temperature distillation.
The strong electron-withdrawing (-I) effect of the fluorine atom in fluoroacetone significantly increases the acidity of the C(F)-H bond compared to its chlorinated or unhalogenated counterparts [1]. The established acidity order is methylmercaptoacetone < chloroacetone < fluoroacetone [2]. This distinct thermodynamic property dictates the regioselectivity of enolate formation. In complex amine-catalyzed Mannich reactions, this specific acidity profile allows for the predictable formation of alpha'-fluoro beta-amino ketones, as the kinetic and thermodynamic enolization pathways diverge sharply from those of chloroacetone.
| Evidence Dimension | Alpha-proton acidity and inductive (-I) effect |
| Target Compound Data | Highest relative acidity in the monohalogenated series |
| Comparator Or Baseline | Chloroacetone (weaker -I effect, lower acidity) |
| Quantified Difference | Distinct regioselective enolization preference driven by F > Cl electronegativity. |
| Conditions | Base-catalyzed or organocatalytic enolization conditions |
Crucial for procurement in complex API synthesis, as the specific acidity of fluoroacetone guarantees regioselective functionalization that cannot be achieved with chloroacetone.
Fluoroacetone demonstrates exceptional performance as a donor in direct asymmetric aldol reactions, yielding predominantly syn-alpha-fluoro-beta-hydroxy ketones [1]. When subjected to specific organocatalytic conditions, fluoroacetone achieves diastereomeric ratios (dr) ranging from 5:1 to greater than 15:1, alongside excellent enantioselectivities . While chloroacetone also favors syn-aldol adducts, the unique conformational rigidity and rotational barrier of the fluorinated derivative strictly govern the transition state, making fluoroacetone the mandatory precursor for synthesizing specific fluorinated stereocenters in pharmaceutical development.
| Evidence Dimension | Diastereomeric ratio (dr) in syn-aldol reactions |
| Target Compound Data | dr up to >15:1 (syn-selective) |
| Comparator Or Baseline | Unfluorinated ketones (typically yield mixed or anti-selective adducts) |
| Quantified Difference | Consistent >5:1 to >15:1 syn-selectivity specifically enabled by the alpha-fluoro substituent. |
| Conditions | Organocatalyst-mediated direct aldol addition |
Buyers must select fluoroacetone to ensure high stereochemical purity and yield when manufacturing fluorinated chiral building blocks, minimizing costly downstream separations.
[18F]Fluoroacetone serves as a highly efficient radiolabeling precursor for the synthesis of complex positron emission tomography (PET) tracers, such as beta-adrenergic receptor antagonists [1]. In reductive alkylation workflows, [18F]fluoroacetone achieves a radiochemical yield of 40 ± 10% within a rapid 45-minute synthesis window, maintaining >99% enantiomeric purity of the final tracer [2]. This performance is critical because direct late-stage fluorination of complex scaffolds often suffers from poor kinetics or degradation, making the pre-labeled fluoroacetone building block the optimal procurement choice for radiopharmaceutical facilities.
| Evidence Dimension | Radiochemical yield and synthesis time |
| Target Compound Data | 40 ± 10% yield in 45 minutes |
| Comparator Or Baseline | Direct late-stage electrophilic/nucleophilic fluorination of complex APIs (often <10% yield or requires >2 hours) |
| Quantified Difference | Rapid 45-minute incorporation with high specific activity (500-1200 Ci/mmol). |
| Conditions | Reductive alkylation of desisopropylcarazolol |
Essential for radiopharmaceutical procurement, as the short half-life of 18F (110 minutes) demands the rapid, high-yield incorporation that [18F]fluoroacetone provides.
Directly leveraging its regioselective enolization and high aldol stereoselectivity (dr >15:1), fluoroacetone is the premier precursor for introducing chiral alpha-fluoro-beta-hydroxy motifs into drug candidates [1].
Utilizing its optimal reactivity in reductive alkylations, [18F]fluoroacetone is essential for the rapid, high-yield (40%) synthesis of radiolabeled diagnostics, where time-sensitive processing is critical [2].
Due to its unique rotational barrier and alpha-proton acidity compared to chloroacetone, fluoroacetone is the benchmark substrate for validating new asymmetric organocatalysts targeting halogenated stereocenters [3].
Taking advantage of its 75 °C boiling point, fluoroacetone is easily processed in standard liquid-phase cyclization reactions to produce fluorinated furans, pyrroles, and pyrazoles without the cryogenic overhead required by trifluoroacetone [4].
Flammable;Acute Toxic